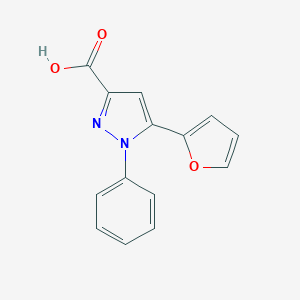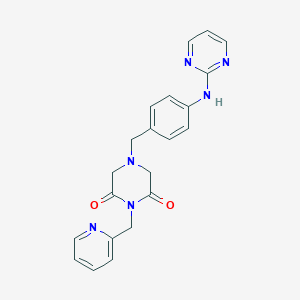
2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)-, also known as PDPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the benzodiazepine receptor antagonist flumazenil and has been shown to have a high affinity for the GABA(A) receptor.
Applications De Recherche Scientifique
2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as a GABA(A) receptor antagonist. 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- has been shown to have a high affinity for the GABA(A) receptor and has been used to study the role of this receptor in various physiological and pathological conditions.
Mécanisme D'action
2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- acts as a competitive antagonist at the GABA(A) receptor. It binds to the receptor and prevents the binding of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. This results in a decrease in the inhibitory tone of the nervous system and an increase in neuronal excitability.
Effets Biochimiques Et Physiologiques
2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum and to decrease the release of serotonin in the hippocampus. It has also been shown to have anxiolytic and anticonvulsant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- is its high affinity for the GABA(A) receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the main limitations of 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental conditions.
Orientations Futures
There are several future directions for research on 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)-. One area of research is the development of new derivatives of 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- with improved solubility and pharmacokinetic properties. Another area of research is the use of 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- in the study of neurological and psychiatric disorders such as anxiety, depression, and epilepsy. Finally, 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- may have potential applications in the development of new drugs for the treatment of these disorders.
Méthodes De Synthèse
The synthesis of 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- involves the reaction of 2,6-piperazinedione with 2-pyridylmethylamine and 4-(2-chloroethyl)phenylamine. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide or dimethylacetamide. The resulting product is then purified using column chromatography.
Propriétés
Numéro CAS |
102233-14-7 |
|---|---|
Nom du produit |
2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- |
Formule moléculaire |
C21H20N6O2 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
1-(pyridin-2-ylmethyl)-4-[[4-(pyrimidin-2-ylamino)phenyl]methyl]piperazine-2,6-dione |
InChI |
InChI=1S/C21H20N6O2/c28-19-14-26(15-20(29)27(19)13-18-4-1-2-9-22-18)12-16-5-7-17(8-6-16)25-21-23-10-3-11-24-21/h1-11H,12-15H2,(H,23,24,25) |
Clé InChI |
INHMRSKZMDRVQU-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=O)CN1CC2=CC=C(C=C2)NC3=NC=CC=N3)CC4=CC=CC=N4 |
SMILES canonique |
C1C(=O)N(C(=O)CN1CC2=CC=C(C=C2)NC3=NC=CC=N3)CC4=CC=CC=N4 |
Autres numéros CAS |
102233-14-7 |
Synonymes |
1-(2-Pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)-2,6-piperazinedio ne |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



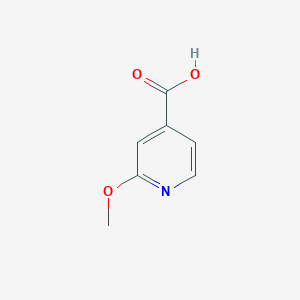

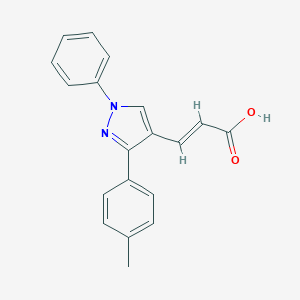
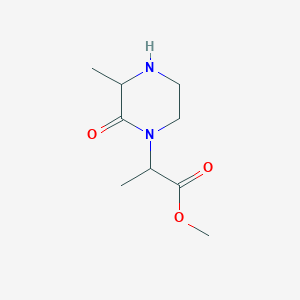

![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)
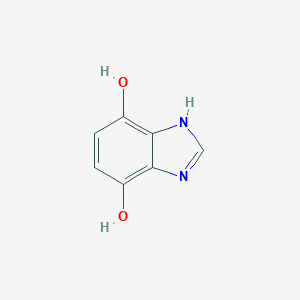
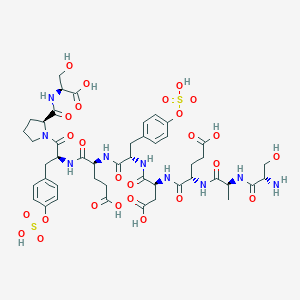
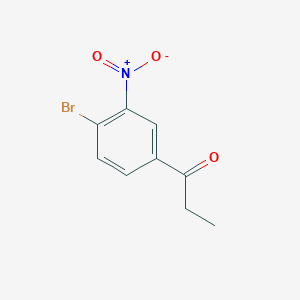
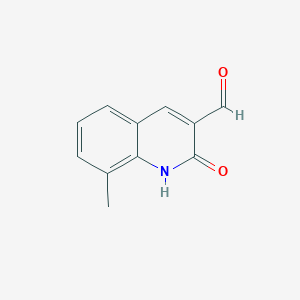
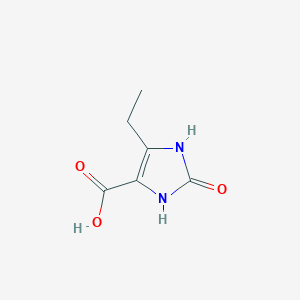
![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)
